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molecular formula C12H16S B8685857 4,4,7-Trimethylthiochroman

4,4,7-Trimethylthiochroman

Cat. No. B8685857
M. Wt: 192.32 g/mol
InChI Key: KDLSUKOUQHWVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06825360B1

Procedure details

6.2 g (32.2 mmol) of 4,4,7-trimethylthiochroman, 40 ml of dichloromethane and 90 mg of iron powder are introduced into a three-necked flask. 1.65 ml (32.2 mmol) of bromine are added and the mixture is stirred at room temperature for two hours. The reaction medium is poured into sodium bicarbonate solution and extracted with dichloromethane, and the organic phase is separated out after settling has taken place, dried over magnesium sulphate and evaporated. The residue obtained is purified by chromatography on a column of silica eluted with heptane. 5.9 g (67%) of the bromo derivative are collected in the form of a pale yellow oil.
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[C:11]2[C:6](=[CH:7][C:8]([CH3:12])=[CH:9][CH:10]=2)[S:5][CH2:4][CH2:3]1.[Br:14]Br.C(=O)(O)[O-].[Na+]>[Fe].ClCCl>[Br:14][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][C:8]=1[CH3:12])[S:5][CH2:4][CH2:3][C:2]2([CH3:13])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
CC1(CCSC2=CC(=CC=C12)C)C
Name
Quantity
90 mg
Type
catalyst
Smiles
[Fe]
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.65 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic phase is separated out after settling
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a column of silica
WASH
Type
WASH
Details
eluted with heptane
CUSTOM
Type
CUSTOM
Details
5.9 g (67%) of the bromo derivative are collected in the form of a pale yellow oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=C2C(CCSC2=CC1C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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